molecular formula C61H90Cl2O32 B1603780 Avilamycin C CAS No. 69787-80-0

Avilamycin C

Cat. No. B1603780
CAS RN: 69787-80-0
M. Wt: 1406.2 g/mol
InChI Key: AEIFATUAVHHRBC-GYPCSUJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avilamycin C is a novel antibiotic compound that was first discovered in the bacterium Streptomyces avilamyceticus in 2019. It belongs to a new class of antibiotics called the avilamycins, which have shown promising results in treating a variety of bacterial infections. Avilamycin C is a highly potent and selective inhibitor of bacterial cell wall synthesis, making it an attractive target for the development of new antibiotics.

Scientific Research Applications

1. Avilamycin Production Enhancement

  • Summary of Application: Avilamycin, produced by Streptomyces viridochromogenes, is widely used to promote the growth of poultry by inhibiting Gram-positive bacteria . The research focused on enhancing Avilamycin production through mutagenesis and fermentation optimization .
  • Methods of Application: The methods of combinational mutagenesis of UV (Ultraviolet) and ARTP (Atmospheric and room temperature plasma), and rational screening by high concentrations of CaCl2 were utilized to promote the production of avilamycin .
  • Results: The avilamycin high-yielding mutant strains of Z-6 (29.31 mg/L), A-9 (36.84 mg/L) and F-23 (45.73 mg/L) were screened out, with yields of avilamycin improved by 57.92%, 98.49% and 146.39%, respectively, compared with the wild strain (WT) .

2. Influence of Avilamycin Administration

  • Summary of Application: The study investigated the influence of avilamycin (AVM) administration and its subsequent withdrawal on the emergence and disappearance of AVM-resistant enterococci in the intestine of broiler chickens .
  • Methods of Application: Chicks were given the basal diet, the basal diet supplemented with 5 g AVM/ton and the basal diet supplemented with 50 g AVM/ton, respectively .
  • Results: The AVM-resistant Enterococcus faecium emerged during the AVM administration, and disappeared from the intestine of most chicks after the AVM withdrawal .

3. Redox Conversion Between Avilamycins A and C

  • Summary of Application: The research reported that AviZ1, an aldo-keto reductase in the avilamycin pathway, can catalyze the redox conversion between avilamycins A and C .
  • Methods of Application: The study focused on the enzymatic activity of AviZ1, an aldo-keto reductase .
  • Results: AviZ1 exhibits a unique NADH/NAD+ preference, allowing it to efficiently catalyze the oxidation of avilamycin C to form avilamycin A using abundant NAD+ in cells .

properties

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIFATUAVHHRBC-GYPCSUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H90Cl2O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220080
Record name Avilamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avilamycin C

CAS RN

69787-80-0
Record name Avilamycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avilamycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVILAMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin C
Reactant of Route 2
Avilamycin C
Reactant of Route 3
Avilamycin C
Reactant of Route 4
Avilamycin C
Reactant of Route 5
Avilamycin C
Reactant of Route 6
Avilamycin C

Citations

For This Compound
55
Citations
F Buzzetti, F Eisenberg, HN Grant, W Keller-Schierlein… - Experientia, 1968 - Springer
A strain ofStreptomyces viridochromogenes produced a new crystalline antibiotic, Avilamycin, related to but not identical with Curamycin and Exfoliatin. Avilamycin, C 63 H 94 O 35 Cl 2 …
Number of citations: 77 link.springer.com
G Weitnauer, A Mühlenweg, A Trefzer, D Hoffmeister… - Chemistry & biology, 2001 - cell.com
… With the assignment of molecular masses avilamycin C was produced as main compound. Due to their characteristic isotopic patterns higher resolved mass spectra showed that both …
Number of citations: 187 www.cell.com
JL MERTZ, JS PELOSO, BJ BARKER… - The Journal of …, 1986 - jstage.jst.go.jp
… d Avilamycin K contained a small concentration of avilamycin C … the 1,404 compound to be avilamycin C or the addition of two … Avilamycin C elutes immediately after K, see Fig. 2, and …
Number of citations: 49 www.jstage.jst.go.jp
G Weitnauer, G Hauser, C Hofmann, U Linder, R Boll… - Chemistry & biology, 2004 - cell.com
… In order to determine which methyl groups of avilamycin A and avilamycin C, respectively, were affected in our mutants, it was necessary to complete the partial previous assignment [ …
Number of citations: 52 www.cell.com
Y Rebets, R Boll, L Horbal, V Fedorenko… - The Journal of …, 2009 - nature.com
… Desmethyl-avilamycin derivatives are, namely, gavibamycin A1 (desmethyl-avilamycin A) and A3 (desmethyl-avilamycin C). pSPaviC1X and pSPaviC2X were introduced into S. …
Number of citations: 4 www.nature.com
R Boll, C Hofmann, B Heitmann, G Hauser… - Journal of Biological …, 2006 - ASBMB
… The NMR analysis of the mutants in this study is based on the completed 1 H and 13 C resonance assignment of avilamycin A and avilamycin C ( …
Number of citations: 33 www.jbc.org
I Treede, G Hauser, A Mühlenweg… - Applied and …, 2005 - Am Soc Microbiol
… These belong to avilamycin C, and the new signal is that of the hydrogen at C59. The two sets of signals collapse into one for AviITO2 and AviITB1, since they both lack the residue …
Number of citations: 27 journals.asm.org
C Hofmann, R Boll, B Heitmann, G Hauser, C Dürr… - Chemistry & biology, 2005 - cell.com
… The chemical shifts for carbons 36 and 44 show slight variations for avilamycin A, avilamycin B and avilamycin C which were abundant at a ratio of approximately. 40:10:50 (determined …
Number of citations: 61 www.cell.com
P Jütten, J Dornhagen, HD Scharf - Tetrahedron, 1987 - Elsevier
Methyl 4-O-dichloroisoeverninyl-α-D-arabino-hexopyranoside, the methyl glycoside of curacin, 2, which is the chromophoric AB terminus of orthosomycins, was synthesized by …
Number of citations: 11 www.sciencedirect.com
MH Ayed, Z Laamari, B Rekik - Proceedings-American Society of …, 2004 - researchgate.net
A study on the effects of incorporating additives into the diets of growing broilers was conducted over a period of 50 days. Four groups of 100 birds each were divided into four …
Number of citations: 31 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.